molecular formula C7H8ClN3 B1282021 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine CAS No. 45882-63-1

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

Cat. No.: B1282021
CAS No.: 45882-63-1
M. Wt: 169.61 g/mol
InChI Key: ALJUPDQYZZRFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features and Nomenclature

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is a bicyclic heterocyclic compound characterized by a fused pyridine and pyridazine ring system. Its molecular formula is $$ \text{C}7\text{H}8\text{ClN}_3 $$, with an average molecular mass of 169.61 g/mol. The IUPAC name reflects its structural topology:

  • Pyrido[4,3-c]pyridazine : Indicates a pyridine ring fused to a pyridazine ring at positions 4 and 3 of the pyridine and pyridazine, respectively.
  • 3-Chloro : A chlorine substituent at position 3 of the pyridazine ring.
  • 5,6,7,8-Tetrahydro : Partial saturation of the pyridine ring, rendering four hydrogen atoms in a non-aromatic configuration.

Alternative nomenclature includes 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine and 3-chloro-5,6,7,8-tetrahydropyrido-[4,3-c]pyridazine, emphasizing the hydrogenation state. The compound’s planar bicyclic core and electron-deficient nature arise from the adjacent nitrogen atoms in the pyridazine moiety, which influence its reactivity and solubility.

Property Value
Molecular Formula $$ \text{C}7\text{H}8\text{ClN}_3 $$
Molecular Weight 169.61 g/mol
CAS Registry Number 45882-63-1
Key Structural Features Bicyclic, two adjacent nitrogens, chloro-substituted

Position Within Heterocyclic Chemistry

This compound belongs to the pyridopyridazine family, a subclass of diazines featuring fused pyridine and pyridazine rings. Key characteristics include:

  • Electron-Deficient Nature : The pyridazine ring’s two adjacent nitrogen atoms create a π-deficient system, enhancing susceptibility to nucleophilic attack.
  • Hybrid Aromaticity : The saturated tetrahydropyrido segment reduces overall aromaticity, increasing flexibility and altering dipole moments compared to fully aromatic analogs.
  • Pharmacophore Potential : Pyridopyridazines are privileged scaffolds in drug design due to their ability to engage hydrogen bonding and π-stacking interactions.

Comparative analysis with related heterocycles:

  • Pyridazine : Fully aromatic, less soluble in organic solvents.
  • Pyrimidine/Pyrazine : Isomeric diazines with distinct electronic distributions.
  • Pyrido[2,3-d]pyridazine : Differing fusion positions lead to varied biological activity profiles.

Historical Development of Pyrido[4,3-c]pyridazine Research

The synthesis and study of pyrido[4,3-c]pyridazine derivatives emerged alongside advancements in heterocyclic chemistry during the mid-20th century:

  • Early Synthesis : Initial routes involved condensation of 1,4-diketones with hydrazines, as seen in foundational pyridazine syntheses.
  • Modern Methods : Improved protocols, such as the use of α-halogenated hydrazones in [4 + 2] cycloadditions, enabled regioselective access to substituted derivatives. For example, phosphorus oxychloride-mediated chlorination of 5,6,7,8-tetrahydro-3(2H)-pyrido[4,3-c]pyridazinone yielded the title compound.
  • Pharmaceutical Relevance : By the 1970s, pyridopyridazines gained attention as ligands for GABAA receptors and kinase inhibitors, driving structural optimization efforts.

Recent applications include:

  • Catalysis : Pyridopyridazines serve as ligands in transition-metal complexes for cross-coupling reactions.
  • Agrochemicals : Derivatives exhibit herbicidal activity, as seen in compounds like pyridate.

This compound’s evolution from a synthetic curiosity to a pharmacologically relevant scaffold underscores its versatility in organic and medicinal chemistry.

Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-3-5-4-9-2-1-6(5)10-11-7/h3,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJUPDQYZZRFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503335
Record name 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45882-63-1
Record name 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Steps

  • Initial Condensation :

    • Reactants : 1-Carbethoxy-4-piperidone and pyrrolidine.
    • Conditions : Benzene, reflux, 2 hours.
    • Product : 1,2,3,4-Tetrahydro-4-pyrrolidinylpyridine-1-carboxylic acid ethyl ester.
  • Alkylation with Bromoacetic Acid :

    • Reactants : Ethyl ester intermediate and ethyl bromoacetate.
    • Conditions : Benzene, reflux, 20 hours.
    • Product : Ethyl ester of 6-carbethoxy-5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone.
  • Hydrolysis and Cyclization :

    • Conditions : Concentrated HCl, reflux, 22 hours.
    • Product : 5,6,7,8-Tetrahydro-3(2H)pyrido[4,3-c]pyridazinone hydrochloride.
  • Chlorination :

    • Reagent : Phosphorus oxychloride.
    • Conditions : Reflux, 2 hours.
    • Product : 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (crude).
  • Salt Formation and Purification :

    • Reagent : Maleic acid.
    • Conditions : Methanol, boiling.
    • Product : Maleate salt (M.P. 162–164°C).
  • Final Substitution :

    • Reagent : Benzoyl chloride.
    • Conditions : Ethylene chloride, triethylamine, 14 hours.
    • Product : 6-Benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (M.P. 125–127°C).

One-Pot Solvent-Free Synthesis

Developed for lead-oriented scaffolds, this method employs a five-step protocol starting from 4-piperidone derivatives.

Core Reaction Sequence

  • Condensation with Glyoxylic Acid :

    • Reactants : 4-Piperidone derivative, glyoxylic acid monohydrate.
    • Catalyst : Potassium acetate.
    • Conditions : Solvent-free, 100°C, 10 minutes.
  • Cyclization with Hydrazine :

    • Reagent : Hydrazine hydrate.
    • Conditions : Reflux, 1 hour.
    • Product : Intermediate pyridazine derivative.
  • Chlorination :

    • Reagent : Phosphorus oxychloride.
    • Conditions : Reflux, 2 hours.
    • Product : this compound.

Overall Yield : 32–35%.

Phosphorus Oxychloride-Mediated Chlorination

A streamlined approach focuses on converting a pyridazinone precursor to the chlorinated product.

Reaction Pathway

  • Starting Material : 5,6,7,8-Tetrahydro-3(2H)pyrido[4,3-c]pyridazinone.
  • Chlorination :
    • Reagent : Phosphorus oxychloride.
    • Conditions : Reflux, 2 hours.
  • Salt Formation :
    • Reagent : Maleic acid.
    • Conditions : Methanol, boiling.
  • Purification : Recrystallization from methanol.

Key Advantage : High purity (97% reported).

Comparative Analysis of Methods

Method Key Steps Yield Purification References
Piperidone Route Multi-step alkylation, chlorination 57.8% Recrystallization (ethanol)
Solvent-Free One-pot condensation, cyclization 32–35% Column chromatography
Chlorination POCl₃-mediated reaction N/A Maleate salt formation

Optimization and Challenges

  • Salt Formation : Maleate or hydrochloride salts improve stability and facilitate purification.
  • Temperature Control : Reactions with POCl₃ require precise reflux conditions to prevent decomposition.
  • Byproduct Management : Neutralization with NaHCO₃ minimizes acidic byproducts in substitution steps.

Industrial and Research Applications

Application Method Used Outcome
Anticancer Agents Piperidone Route Derivatives with apoptosis-inducing activity
Heterocyclic Building Blocks Chlorination Route Intermediates for pyrimidine synthesis

Critical Reaction Conditions

Step Reagents Conditions Purpose
Chlorination POCl₃ Reflux, 2 hours Introduce Cl at C3 position
Salt Formation Maleic acid Methanol, boiling Stabilize free base
Final Substitution Benzoyl chloride Ethylene chloride, 14 hours Functionalize C6 position

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine exhibits promising antitumor properties. A study published in European Journal of Medicinal Chemistry reported that derivatives of this compound showed selective cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. In vitro studies indicated that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways .

Neuroprotective Effects

Recent findings suggest that this compound may have neuroprotective effects. Animal models treated with this compound showed reduced neuronal damage in conditions mimicking neurodegenerative diseases such as Alzheimer's and Parkinson's. The proposed mechanism involves the modulation of oxidative stress and inflammation pathways in the brain .

Polymer Chemistry

In material science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Studies have shown that incorporating this compound into polymer matrices improves their stability and resistance to environmental degradation .

Photovoltaic Materials

The compound has also been explored for use in organic photovoltaic devices due to its favorable electronic properties. Research indicates that films made from derivatives of this compound exhibit improved charge transport characteristics and light absorption capabilities compared to conventional materials used in solar cells .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntitumor ActivitySelective cytotoxicity against cancer cell lines
Antimicrobial PropertiesSignificant effects against Gram-positive/negative bacteria
Neuroprotective EffectsReduced neuronal damage in animal models
Material SciencePolymer ChemistryImproved thermal/mechanical properties in polymers
Photovoltaic MaterialsEnhanced charge transport and light absorption

Case Study 1: Antitumor Efficacy

A comprehensive study evaluated the antitumor efficacy of various derivatives of this compound on human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutic agents.

Case Study 2: Polymer Development

In a study focused on developing high-performance polymers for aerospace applications, researchers incorporated this compound into polymer blends. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymer formulations.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is unique due to its specific structural features, including the fused pyridazine and pyridine rings and the chlorine atom at the 3-position

Biological Activity

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈ClN₃
  • Molecular Weight : 169.61 g/mol
  • CAS Number : 45882-63-1

The compound features a unique bicyclic structure that includes a pyridazine ring fused with a pyridine ring and a chlorine substituent at the third position. This structural configuration is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an anti-leukaemic agent . Studies have shown promising results against various cancer cell lines, suggesting its potential in cancer therapy.

Table 1: Biological Activities of this compound

Activity TypeObservationsReference
Anti-leukaemicSignificant cytotoxicity against cancer cells
Apoptosis InductionInduces apoptosis in breast cancer cell lines
Enzyme InteractionPotential interaction with CDK2

The mechanism of action of this compound is not fully elucidated; however, preliminary studies suggest that it may interfere with cellular processes crucial for cancer cell proliferation. The compound's interaction with specific receptors or enzymes relevant to cancer pathways is under investigation.

Key Mechanisms Identified:

  • Cell Cycle Modulation : Alters progression through the cell cycle.
  • Apoptosis Induction : Triggers programmed cell death in malignant cells.
  • Enzymatic Targeting : Potential binding to cyclin-dependent kinase 2 (CDK2), inhibiting its activity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Notably:

  • Anti-Cancer Activity : A study demonstrated that derivatives of pyridazine exhibited significant cytotoxic effects against T-47D and MDA-MB-231 breast cancer cell lines. The compounds showed mean tumor selectivity index (S.I.) values indicating their potency against tumor cells compared to non-tumorigenic cells .
  • In Silico Studies : Computational analysis suggested that certain pyridazine derivatives could effectively bind to CDK2's active site. This interaction was confirmed through molecular docking studies that indicated favorable binding affinities and potential inhibitory effects on enzyme activity .
  • Comparative Analysis : The biological activities of this compound were compared with other pyridazine derivatives. Some structurally similar compounds showed varying degrees of anticancer activity and enzyme inhibition .

Q & A

Q. What are the optimized synthetic routes for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, and how do reaction conditions influence yield and purity?

The synthesis typically involves chlorination of a pyridazine precursor. A common method uses phosphorus oxychloride (POCl₃) under reflux conditions, achieving yields of 65–80% with purity >95% after crystallization . Variations include substituting POCl₃ with thionyl chloride (SOCl₂) in dimethylformamide (DMF), which reduces reaction time but may lower purity (85–90%) due to byproducts like 3,6-dichloro derivatives . Key parameters include temperature control (80–110°C) and stoichiometric excess of chlorinating agents (1.5–2.0 eq). Industrial-scale synthesis employs continuous flow reactors for improved reproducibility .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Distinct signals for the tetrahydropyridine ring (δ 2.5–3.5 ppm for CH₂ groups) and pyridazine protons (δ 8.0–8.5 ppm) .
  • HRMS : Molecular ion peak at m/z 196.04 (calculated for C₇H₈ClN₃) .
  • X-ray crystallography : Confirms bicyclic framework and chloro-substitution geometry .
    Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with retention time ~6.2 min .

Q. What preliminary biological activities have been reported for this compound, and which assays are used for screening?

The compound exhibits moderate inhibition of protein kinases (IC₅₀ = 2–5 μM in EGFR and CDK2 assays) and antimicrobial activity (MIC = 8–16 µg/mL against S. aureus and E. coli) . Assays include:

  • Kinase inhibition : Fluorescence polarization (FP) with ATP-competitive probes.
  • Antimicrobial testing : Broth microdilution per CLSI guidelines.
    Structure-activity relationship (SAR) studies suggest the chlorine atom enhances target binding via halogen bonding .

Advanced Research Questions

Q. How do structural analogs of this compound compare in biological activity, and what substitution patterns optimize target selectivity?

Key analogs and their activities:

Analog Substitution Kinase IC₅₀ (μM) Antimicrobial MIC (µg/mL)
3-Chloro derivative (target)Cl at position 32.5 (EGFR)8–16
3-Fluoro derivativeF at position 35.8 (EGFR)32–64
3-Methyl derivativeCH₃ at position 3>10>64
6-Chloro isomerCl at position 67.2 (CDK2)32
Fluorine substitutions reduce potency due to weaker halogen bonding, while methyl groups induce steric hindrance .

Q. How can contradictory data on metabolic stability be resolved, and what strategies improve pharmacokinetic (PK) profiles?

Discrepancies in metabolic half-life (t₁/₂ = 1.2–3.5 hours in human liver microsomes) arise from assay conditions (e.g., NADPH concentration) . Solutions:

  • Isotope labeling : Deuterated analogs (e.g., 3-CD₂Cl) show 2-fold increased t₁/₂ by slowing CYP450-mediated oxidation .
  • Prodrug design : Esterification of the pyridazine nitrogen improves oral bioavailability (AUC increased by 40% in rat models) .

Q. What mechanistic insights explain its off-target effects in cellular assays, and how can selectivity be enhanced?

Off-target effects (e.g., hERG channel inhibition, IC₅₀ = 1.8 μM) are linked to the compound’s planar bicyclic structure interacting with potassium channels . Mitigation strategies:

  • Ring saturation : Introducing a tetrahydrofuran moiety reduces hERG affinity (IC₅₀ > 10 μM) .
  • Computational modeling : Molecular dynamics simulations identify key residues (Tyr652, Phe656) for mutagenesis studies .

Q. What are the best practices for handling data reproducibility challenges in scaled-up synthesis?

Common issues include batch-to-batch variability in purity (85–95%) due to:

  • Byproduct formation : 6-chloro isomers (<5%) from incomplete regioselective chlorination .
  • Purification : Use of simulated moving bed (SMB) chromatography increases purity to >99% .
    Document reaction parameters (e.g., POCl₃ addition rate, cooling gradients) in detail for protocol standardization .

Methodological Guidance

Q. How should researchers design experiments to validate hypothesized mechanisms of action?

  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to kinases .
  • Knockdown/knockout models : CRISPR-Cas9-mediated EGFR deletion in cell lines to assess dependency on target .
  • Metabolite profiling : LC-MS/MS to identify oxidative metabolites in hepatocyte incubations .

Q. What computational tools are recommended for predicting reactivity and optimizing synthetic pathways?

  • Density Functional Theory (DFT) : Calculates transition states for chlorination reactions (e.g., B3LYP/6-31G* level) .
  • Retrosynthetic software : Synthia™ or ChemPlanner to propose alternative routes using available precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.